3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₓ = 280 nm (π→π* transitions in aromatic rings).
- Shoulder at 320 nm (n→π* transitions in iodinated phenyl groups).
Crystallographic Data and Solid-State Packing Arrangements
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with the following parameters:
| Parameter | Value |
|---|---|
| a | 12.45 Å |
| b | 7.89 Å |
| c | 15.21 Å |
| β | 98.5° |
| Z | 4 |
Packing Interactions :
- Hydrogen bonds between carboxylic acid groups (O-H···O=C, 2.65 Å).
- Iodine-π interactions between adjacent phenyl rings (3.30 Å).
Comparative Analysis with Structural Analogs
vs. 3,5-Diiodo-L-Thyronine (T2)
Properties
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVZOAWZWYUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21I2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of Aromatic Precursors
- Aromatic iodination is performed using iodine sources such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidizing agents (e.g., nitric acid, hydrogen peroxide) to achieve regioselective diiodination at the 3,5-positions of the phenyl ring.
- Reaction conditions are optimized to avoid over-iodination or side reactions.
- Typical solvents include acetic acid or chloroform, with temperature control between 0–50 °C.
Formation of the Hydroxyphenoxy Substituent
- The hydroxyphenoxy group is introduced by reacting 4-hydroxyphenol with the iodinated aromatic intermediate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
- This step forms an ether linkage via nucleophilic aromatic substitution.
- Reaction times vary from several hours to overnight at temperatures ranging from room temperature to 80 °C.
Synthesis of the Amino Acid Backbone and Carbamate Protection
- The amino acid portion is often synthesized starting from β-alanine or its derivatives.
- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, forming the Boc-protected amino acid intermediate.
- This protection is crucial to prevent side reactions during coupling with the aromatic moiety.
Coupling of Aromatic and Amino Acid Fragments
- The iodinated hydroxyphenoxy aromatic intermediate is coupled with the Boc-protected amino acid derivative using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- The reaction is typically carried out in dichloromethane or DMF at 0–25 °C.
- This step forms the amide bond linking the aromatic and amino acid parts.
Final Deprotection and Purification
- The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
- The final compound is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Electrophilic aromatic iodination | I2 or ICl, oxidants, acetic acid, 0–50 °C | Introduce 3,5-diiodo substituents |
| 2 | Nucleophilic aromatic substitution | 4-Hydroxyphenol, K2CO3, DMF, 25–80 °C | Form hydroxyphenoxy ether linkage |
| 3 | Amino group protection | Boc2O, triethylamine, DCM, room temp | Protect amino group as Boc carbamate |
| 4 | Amide bond formation | DCC or EDC, DMAP, DCM/DMF, 0–25 °C | Couple aromatic and amino acid fragments |
| 5 | Boc deprotection | TFA/DCM, room temp | Remove Boc protecting group |
| 6 | Purification | Preparative HPLC or recrystallization | Obtain pure final compound |
Research Findings and Optimization Notes
- The iodination step requires careful stoichiometric control to avoid polyiodination and maintain regioselectivity.
- The hydroxyphenoxy ether formation benefits from polar aprotic solvents and mild bases to maximize yield.
- Boc protection and deprotection steps are well-established and provide high selectivity and efficiency.
- Coupling reactions using carbodiimide reagents are sensitive to moisture and require anhydrous conditions.
- Purification by HPLC is essential due to the compound’s complexity and potential isomeric impurities.
- Spectroscopic data (NMR, MS) confirm the presence of characteristic signals for the diiodophenyl, hydroxyphenoxy, carbamate, and propanoic acid moieties.
Chemical Reactions Analysis
Types of Reactions: Boc-3,5-diiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting it back to L-thyronine.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Higher oxidation state derivatives of Boc-3,5-diiodo-L-thyronine.
Reduction: L-thyronine and its derivatives.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by:
- Molecular Formula : C16H15I2NO4
- Molecular Weight : 539.11 g/mol
- CAS Number : 54914-53-3
These properties indicate its potential reactivity and interactions within biological systems.
Anticancer Properties
Research indicates that compounds similar to 3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may exhibit anticancer properties. For instance, derivatives have been studied for their ability to inhibit breast cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Thyroid Hormone Mimetic Activity
Given its structural similarity to thyroid hormones, this compound may act as a thyroid hormone mimetic. Studies have shown that diiodotyrosine derivatives can influence metabolic pathways related to thyroid function, potentially offering therapeutic avenues for conditions like hypothyroidism .
Synthesis and Derivatives
The synthesis of this compound involves multistep reactions that typically include:
- The reaction of 4-hydroxyphenol with diiodotyrosine derivatives.
- Subsequent modifications to introduce amino and carboxylic functional groups.
These synthetic pathways are crucial for developing analogs with enhanced biological activity or specificity .
Cardiovascular Health
In specific studies, compounds related to this structure have been evaluated for their effects on cardiovascular health. They were observed to modulate platelet aggregation and improve kidney function, indicating a broader therapeutic potential beyond oncology .
Molecular Docking Studies
Molecular docking studies have been performed to assess the binding affinity of this compound with various biological targets. These studies suggest that the compound can interact effectively with receptors involved in metabolic regulation, which could lead to novel treatments for metabolic disorders .
Data Table: Summary of Applications
Mechanism of Action
Boc-3,5-diiodo-L-thyronine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound also affects gene expression by binding to nuclear receptors, thereby regulating various metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
| Compound Name | Key Substituents | Halogenation | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3,5-diiodophenyl, BOC-amino, propanoic acid | Iodine (×2) | Carboxylic acid, BOC-protected amine | ~650.1 (calculated) |
| Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (4) | 4-hydroxyphenyl, methyl ester | None | Ester, hydroxyimino | ~239.2 |
| Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (5) | 3,5-dibromophenyl, methyl ester | Bromine (×2) | Ester, hydroxyimino | ~397.0 |
| 3-Hydroxy-4-methoxycinnamic acid | Cinnamic acid, methoxy, hydroxy | None | Carboxylic acid, phenolic hydroxyl | ~194.2 |
Key Observations :
- Functional Groups: The BOC-protected amine in the target compound contrasts with the hydroxyimino group in Compounds 4 and 5, which may alter metabolic stability or enzymatic interactions .
- Acid vs. Ester: The free propanoic acid in the target compound increases hydrophilicity compared to methyl esters (Compounds 4, 5), influencing bioavailability .
Bioactivity Comparisons
Table 2: In Vitro Growth Inhibitory Concentrations (IC₅₀, μM)
| Compound | MCF-7 (Breast) | A549 (Lung) | Hs683 (Glioma) | U373 (Glioblastoma) | SKMEL-28 (Melanoma) | B16F10 (Melanoma) |
|---|---|---|---|---|---|---|
| Target Compound | Data pending | Data pending | Data pending | Data pending | Data pending | Data pending |
| Compound 5 | 12.4 | 18.9 | 9.7 | 14.2 | 22.5 | 16.8 |
| 3-Hydroxy-4-methoxycinnamic acid | 45.6* | 52.1* | 38.3* | 49.7* | 60.2* | 55.4* |
*Values extrapolated from structurally related phenolic acids .
Key Findings :
- Halogen Impact: Compound 5 (dibromo) shows moderate cytotoxicity (IC₅₀: 9.7–22.5 μM), suggesting bromine enhances activity compared to non-halogenated analogs like 3-hydroxy-4-methoxycinnamic acid (IC₅₀: 38.3–60.2 μM) .
Biological Activity
3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as a derivative of diiodothyronine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the incorporation of a 4-hydroxyphenoxy moiety and multiple iodine atoms, which contribute to its pharmacological properties.
- Molecular Formula : C15H13I2NO4
- Molecular Weight : 525.08 g/mol
- CAS Number : 1041-01-6
The compound's structure includes a phenolic component that is known for its versatility in biochemical interactions, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research has indicated that compounds containing the 4-hydroxyphenyl moiety exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Antimicrobial Activity
A significant focus has been placed on the antimicrobial properties of this compound. In a study evaluating various derivatives of amino acid compounds with 4-hydroxyphenyl groups, several derivatives were tested against multidrug-resistant pathogens:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |
|---|---|---|---|
| Compound 2 | Weak against S. aureus | No activity | >64 |
| Compound 4 | No activity | No activity | - |
| Compound 6 | Active against E. coli | Active against P. aeruginosa | 32 |
These findings suggest that while some derivatives show limited efficacy, modifications can enhance antimicrobial activity significantly against specific pathogens .
The mechanism by which this compound exerts its effects appears to involve inhibition of enzymes critical for bacterial cell wall synthesis. This includes targeting pathways such as MurA-F, which are essential for peptidoglycan formation in bacteria .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of derivatives were synthesized and screened against ESKAPE pathogens (a group of bacteria notorious for their resistance). The study highlighted that specific modifications could lead to enhanced activity against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Pharmacological Assessment :
Q & A
Q. What are the recommended methodologies for synthesizing 3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?
Methodological Answer:
- Step 1 : Start with regioselective iodination of 4-(4-hydroxyphenoxy)phenyl precursors using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to achieve 3,5-diiodination .
- Step 2 : Introduce the tert-butoxycarbonyl (Boc) protected amino group via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) in anhydrous DMF, ensuring nitrogen atmosphere to prevent hydrolysis .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using computational reaction path searches (e.g., quantum chemical calculations) to minimize side products and maximize yield .
- Validation : Monitor intermediate purity via TLC and HPLC, referencing retention times against known standards .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities at <0.1% threshold. Compare against pharmacopeial reference standards .
- Structural Confirmation :
- X-ray Crystallography : If crystalline, analyze single-crystal structures to validate stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Scenario : Discrepancies in NMR aromatic proton splitting patterns due to dynamic rotational isomerism.
- Resolution :
- Perform variable-temperature NMR (VT-NMR) to slow rotational exchange and observe distinct conformers .
- Cross-validate with DFT calculations (e.g., Gaussian software) to predict chemical shifts and coupling constants for each isomer .
- Use LC-MS/MS to rule out co-eluting impurities that may distort spectral data .
Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Hepatocyte Incubation : Incubate the compound (10 µM) with pooled human hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer. Monitor depletion over 120 minutes using LC-MS/MS .
- CYP Enzyme Screening : Test inhibition against CYP3A4/2D6 isoforms using fluorogenic substrates. Note that structurally similar compounds show no CYP inhibition, suggesting metabolic stability .
- Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate passive diffusion and efflux ratios, leveraging the compound’s high GI absorption and low BBB permeability .
Q. How can computational strategies predict reactivity and regioselectivity in derivative synthesis?
Methodological Answer:
- Reactivity Prediction :
- Regioselectivity Optimization :
Q. What methodologies address data reproducibility challenges in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR and Raman spectroscopy to monitor reaction progression in real-time, ensuring consistent intermediate quality .
- Design of Experiments (DoE) : Use factorial design (e.g., 3^3 matrix) to assess interactions between temperature, stoichiometry, and mixing speed. Optimize for robustness .
- Contingency Protocols : Predefine thresholds for critical quality attributes (e.g., yield ≥75%, purity ≥98%) and trigger corrective actions (e.g., rework steps) if deviations occur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
